molecular formula C19H17F3N2O3 B2754945 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034421-83-3

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2754945
CAS No.: 2034421-83-3
M. Wt: 378.351
InChI Key: AJZZRHKRZDDEBG-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative designed for advanced chemical and biochemical research. This compound integrates two pharmaceutically significant motifs: a benzofuran ring system and a trifluoromethylphenyl group. Benzofuran derivatives are recognized in scientific literature for their antimicrobial properties, exhibiting activity against various bacterial strains and fungi . The urea functional group, particularly within the class of benzoylphenylureas, is a well-documented scaffold for compounds that act as Insect Growth Regulators (IGRs) by inhibiting chitin synthase, a target for insect growth disruptors . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. This combination of structural features makes this urea compound a valuable candidate for research in multiple fields, including the development of novel antimicrobial agents, the investigation of insect growth disruption mechanisms, and the study of structure-activity relationships in heterocyclic chemistry. The product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-26-17(16-10-12-6-2-5-9-15(12)27-16)11-23-18(25)24-14-8-4-3-7-13(14)19(20,21)22/h2-10,17H,11H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZRHKRZDDEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the reaction between 2-(trifluoromethyl)phenyl isocyanate and 2-(benzofuran-2-yl)-2-methoxyethylamine under mild conditions yields the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of bases or catalysts.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Potential Drug Candidate : The compound is being explored for its biological activity, particularly in the context of drug development. Its unique structural features may allow it to interact with specific biological targets, such as enzymes or receptors, modulating their activity effectively.
  • Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted that certain benzofuran compounds demonstrated notable inhibition zones against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Mechanism of Action : The trifluoromethyl group enhances binding affinity and metabolic stability, while the benzofuran moiety interacts with aromatic residues in target proteins. This dual action may contribute to the compound's efficacy in medicinal applications.

Materials Science

  • Development of Novel Materials : The compound can be utilized in creating materials with specific electronic or optical properties. Its unique chemical structure allows for the modification of material characteristics, which is crucial in fields like electronics and photonics.
  • Composite Materials : Incorporating this compound into polymer matrices can lead to enhanced mechanical properties and thermal stability, making it suitable for advanced material applications .

Organic Synthesis

  • Synthetic Intermediate : 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea serves as an intermediate in synthesizing more complex molecules. This application is vital for developing new synthetic methodologies that can lead to innovative compounds with desirable properties.
  • Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing for the generation of derivatives that may possess enhanced or altered biological activities .

Case Studies

  • Antimicrobial Efficacy Study : A series of benzofuran derivatives were tested against multiple bacterial strains. The study found that the presence of specific substituents significantly influenced the antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .
  • Material Development Research : Investigations into incorporating this compound into polymer systems demonstrated improved thermal stability and mechanical strength, indicating its potential use in high-performance materials .

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzofuran moiety can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Urea-Based Derivatives

Key structural analogs include urea derivatives with variations in aromatic substituents, spacer groups, and heterocyclic systems. Below is a detailed comparison:

Table 1: Comparison of Physical and Spectral Properties
Compound Name (ID) Yield (%) Melting Point (°C) Molecular Weight (g/mol) ESI-MS (m/z) [M+H]+ Key Structural Features
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) 70.7 198–200 ~668.9 667.9 Piperazine-thiazole backbone, hydrazinyl linker
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) 86.8 N/A ~480.2 480.2 Chloro-trifluoromethylphenyl, piperazine-thiazole
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j) 83.4 N/A ~306.1 306.1 Simple urea, cyanophenyl substituent
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea (9d) N/A N/A 324.4 324.4 Methoxyethyl spacer, cyclohexyl group
Target Compound (Hypothetical) ~75–90* ~180–200* ~380.3 ~380.3* Benzofuran core, methoxyethyl spacer

*Estimated based on structural analogs.

Key Structural and Functional Differences

Core Heterocycle: The target compound’s benzofuran core (C₈H₅O) contrasts with thiazole (e.g., 1f, 9k) or cyanophenyl (6j) backbones. Trifluoromethylphenyl Group: Present in both the target and compounds 1f, 6j, and 9k.

Spacer Groups :

  • The methoxyethyl chain in the target compound differs from hydrazinyl-piperazine (1f) or chloromethyl-thiazole (8j) linkers. Methoxyethyl may reduce steric hindrance compared to bulkier spacers .

Synthetic Accessibility :

  • High-yield synthesis (>85%) is observed in compounds with simpler structures (e.g., 6j, 9k), while complex derivatives (e.g., 1f) show lower yields (~55–78%) due to multi-step reactions . The target compound’s synthesis could mirror the high-yield (~90%) methods used for benzofuran derivatives in EP 4374877 A2 .

Spectral and Physicochemical Trends

  • ESI-MS Data : Molecular weights correlate with structural complexity. For example, 1f (m/z 667.9) is nearly double the mass of 6j (m/z 306.1) due to extended piperazine-thiazole systems .
  • Melting Points : Compounds with rigid backbones (e.g., 1f, 1g) exhibit higher melting points (190–207°C) compared to flexible analogs, suggesting stronger crystal packing .

Research Implications

  • Optimization Opportunities : Replacing thiazole (1f) with benzofuran (target) could modulate solubility and bioavailability while retaining target engagement.

Biological Activity

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , a methoxyethyl group , and a trifluoromethylphenyl group . Its IUPAC name is 1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea, with a molecular formula of C19H17F3N2O3C_{19}H_{17}F_3N_2O_3 and a molecular weight of approximately 406.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the benzofuran moiety allows for interactions with aromatic residues in target proteins. This dual functionality suggests potential applications in treating various diseases, particularly those involving enzyme modulation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, compounds containing the benzofuran structure have shown cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.4Apoptosis
Study BHeLa10.7Cell cycle arrest
Study CA54912.3Inhibition of angiogenesis

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The benzofuran derivatives can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases.

Study Model Effect Reference
Study DMouse modelReduced TNF-α levels
Study EIn vitroInhibition of IL-6 production

Case Studies

  • Case Study on Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related benzofuran derivatives on MCF-7 breast cancer cells. The study found that these compounds induced apoptosis via mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
  • Case Study on Anti-inflammatory Activity
    • Research reported in Pharmacology Reports demonstrated that benzofuran derivatives inhibited NF-kB activation in LPS-stimulated macrophages, leading to decreased production of inflammatory mediators. This suggests that this compound could be beneficial in treating chronic inflammatory conditions.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzofuran moiety (δ 6.8–7.5 ppm for aromatic protons) and urea NH signals (δ 8.2–9.0 ppm) .
  • LCMS : Monitors reaction progress; expected [M+H]+^+ at m/z 423.2 (calculated for C19_{19}H17_{17}F3_{3}N2_{2}O3_{3}) .
  • HPLC : Purity >95% using a C18 column (0.1% TFA in H2_2O/MeCN gradient; retention time ~6.2 min) .

What preliminary biological activities are reported for this compound?

Q. Basic

  • Receptor Binding : Shows moderate affinity for serotonin receptors (5-HT2A_{2A}, IC50_{50} ~150 nM) in competitive binding assays using radiolabeled ligands .
  • Enzyme Inhibition : Inhibits cytochrome P450 3A4 (CYP3A4) at 10 μM, suggesting potential drug-drug interaction risks .
    Note : Activity varies with substituents; the trifluoromethyl group enhances metabolic stability but may reduce solubility .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

Parameter Optimized Condition Impact on Yield
Catalyst Loading2 mol% Au(I)Increases to 78%
SolventTetrahydrofuran (THF)Reduces side products vs. DCM
Temperature0°C during urea couplingMinimizes decomposition
Methodology : Design of Experiments (DoE) screens variables (e.g., solvent polarity, stoichiometry) to identify critical factors. Use inline FTIR to monitor intermediate formation .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays). For example, discrepancies in 5-HT2A_{2A} binding may arise from differences in membrane preparation methods .
  • Structural Analog Analysis : Compare with derivatives lacking the methoxyethyl group; if inactive, the side chain is critical for target engagement .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., functional cAMP vs. binding assays) .

What computational strategies elucidate its mechanism of action?

Q. Advanced

  • Molecular Docking : Predict binding poses in 5-HT2A_{2A} using homology models (PDB: 6WGT). The benzofuran group occupies a hydrophobic pocket, while the urea NH forms hydrogen bonds with Asp155 .
  • MD Simulations : Simulate 100-ns trajectories to assess stability in the binding site. RMSD >2 Å suggests poor target retention .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with CYP inhibition to guide lead optimization .

What challenges arise in formulating this compound for in vivo studies?

Q. Advanced

  • Solubility : Low aqueous solubility (<10 μg/mL) due to lipophilic trifluoromethyl and benzofuran groups. Strategies:
    • Use co-solvents (e.g., 10% DMSO in saline) .
    • Nanoemulsion formulations (particle size <200 nm) improve bioavailability .
  • Stability : Susceptible to hydrolysis at the urea bridge in plasma. Stabilize via lyophilization with trehalose .

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